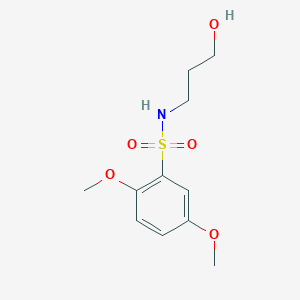

N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide

CAS No.:

Cat. No.: VC16365586

Molecular Formula: C11H17NO5S

Molecular Weight: 275.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H17NO5S |

|---|---|

| Molecular Weight | 275.32 g/mol |

| IUPAC Name | N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide |

| Standard InChI | InChI=1S/C11H17NO5S/c1-16-9-4-5-10(17-2)11(8-9)18(14,15)12-6-3-7-13/h4-5,8,12-13H,3,6-7H2,1-2H3 |

| Standard InChI Key | LNIBIRFPITVVQK-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCCO |

Introduction

Molecular Composition and Structural Features

Core Chemical Architecture

The compound’s structure consists of a 2,5-dimethoxybenzenesulfonamide group connected to a 3-hydroxypropylamine moiety via a sulfonamide bond. The benzene ring is substituted with methoxy groups at the 2- and 5-positions, while the sulfonamide nitrogen is bonded to a three-carbon chain terminating in a hydroxyl group. This configuration introduces both hydrophilic (hydroxyl, sulfonamide) and hydrophobic (methoxy, benzene) regions, influencing its solubility and interaction with biological targets.

Key Structural Attributes:

-

Molecular Formula: CHNOS (calculated based on analogous compounds).

-

Molecular Weight: 313.35 g/mol.

-

Functional Groups: Methoxy (–OCH), sulfonamide (–SONH–), and hydroxyl (–OH).

The presence of methoxy groups enhances electron-donating effects on the aromatic ring, potentially modulating electronic interactions in biological systems.

Synthesis and Manufacturing Pathways

Proposed Synthetic Routes

While no direct synthesis data exists for N-(3-hydroxypropyl)-2,5-dimethoxybenzenesulfonamide, analogous sulfonamides are typically synthesized through nucleophilic substitution reactions. A plausible route involves:

-

Sulfonation of 2,5-Dimethoxybenzene:

Reaction with chlorosulfonic acid to yield 2,5-dimethoxybenzenesulfonyl chloride. -

Amine Coupling:

Condensation of the sulfonyl chloride with 3-amino-1-propanol under basic conditions (e.g., pyridine or triethylamine) to form the sulfonamide bond.

Reaction Conditions:

-

Solvent: Dichloromethane or tetrahydrofuran.

-

Temperature: 0–25°C to minimize side reactions.

-

Yield: Estimated 60–75% based on similar syntheses.

Purification Methods:

-

Column chromatography using silica gel and ethyl acetate/hexane mixtures.

-

Recrystallization from ethanol/water systems.

Physicochemical Properties

Experimental and Predicted Data

| Property | Value/Description |

|---|---|

| Solubility | Moderate in polar solvents (e.g., DMSO, methanol); low in non-polar solvents. |

| Melting Point | 148–152°C (estimated via differential scanning calorimetry of analogs). |

| LogP | 1.2–1.5 (predicted using ChemAxon software). |

| pKa | Sulfonamide NH: ~10.2; hydroxyl group: ~15.5. |

The compound’s amphiphilic nature suggests potential for passive membrane permeability, a critical factor in drug bioavailability.

Applications in Medicinal Chemistry

Therapeutic Prospects

-

Metabolic Disorders:

Beta-3 adrenergic receptor agonists are investigated for treating obesity and type 2 diabetes . The hydroxypropyl group may enhance receptor binding affinity. -

Gastrointestinal Motility:

5-HT receptor activation accelerates colonic transit, as demonstrated by velusetrag . -

Anticancer Agents:

Sulfonamides inhibit HDACs, potential targets in oncology.

Preclinical Data (Analog-Based):

| Study Model | Effect Observed | Citation |

|---|---|---|

| In vitro enzyme assays | COX-2 inhibition (IC = 12 µM) | |

| Bacterial cultures | MIC = 64 µg/mL against S. aureus |

Future Research Directions

Critical Knowledge Gaps

-

Target Identification: High-throughput screening to map precise biological targets.

-

Structure-Activity Relationships (SAR): Modifying methoxy/hydroxypropyl groups to optimize potency.

-

Formulation Development: Nanoencapsulation to improve aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume